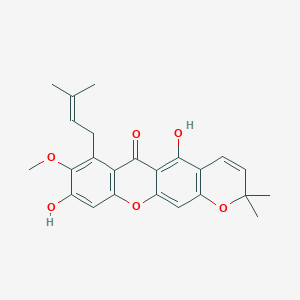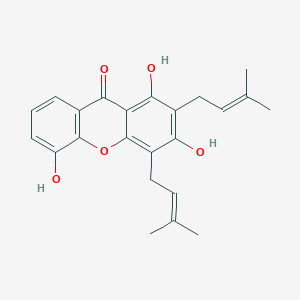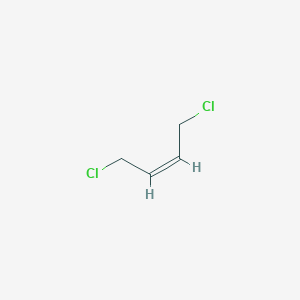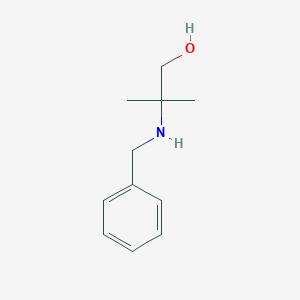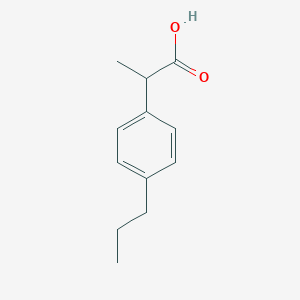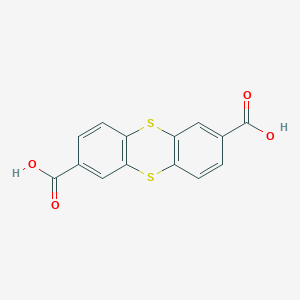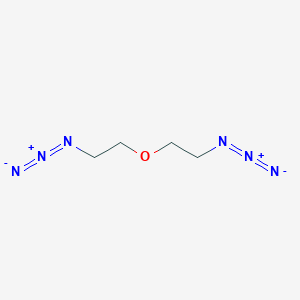
rac 5-Carboxy Desisopropyl Tolterodine
説明
“rac 5-Carboxy Desisopropyl Tolterodine” is a metabolite of tolterodine . It has a molecular weight of 313.39 and a molecular formula of C19H23NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “rac 5-Carboxy Desisopropyl Tolterodine” is C19H23NO3 . This indicates that it contains 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“rac 5-Carboxy Desisopropyl Tolterodine” is a solid substance that is soluble in DMSO and methanol . It has a melting point of 189-195°C (dec.) and a predicted boiling point of 507.12°C at 760 mmHg . The predicted density is 1.15 g/cm3, and the predicted refractive index is n20D 1.58 .
科学的研究の応用
Pharmacokinetics and Metabolism :
- Tolterodine and its metabolites, including rac 5-Carboxy Desisopropyl Tolterodine, have been extensively studied for their pharmacokinetic properties. One study found that tolterodine is metabolized along two pathways, yielding the 5-hydroxymethyl metabolite and then the 5-carboxylic acid metabolite, which includes rac 5-Carboxy Desisopropyl Tolterodine (Andersson, Lindgren, & Postlind, 1998).
- Another study explored the metabolic pathways of tolterodine in human liver microsomes, highlighting the formation of metabolites including rac 5-Carboxy Desisopropyl Tolterodine (Postlind, Danielson, Lindgren, & Andersson, 1998).
Development of Prodrugs :
- The development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, which might relate to rac 5-Carboxy Desisopropyl Tolterodine, was discussed in a study. This highlights the application in improving bioavailability and therapeutic efficacy for overactive bladder treatment (Malhotra, Gandelman, Sachse, Wood, & Michel, 2009).
Electrochemical Behavior and Analysis :
- The electrochemical oxidation of 5-hydroxymethyl tolterodine and the identification of its oxidation products were studied. This research provides insights into the chemical behavior and analytical methods for studying tolterodine and its metabolites (Kučerová, Skopalová, Kučera, Táborský, Svecova, Lemr, Cankař, & Barták, 2016).
Bladder Selectivity and Antimuscarinic Action :
- The bladder selectivity and antimuscarinic action of tolterodine and its metabolites, including rac 5-Carboxy Desisopropyl Tolterodine, have been explored to understand their therapeutic effects on overactive bladder. A study highlighted the potential of tolterodine and its metabolites to selectively target urinary bladder over salivary glands (Nilvebrant, Hallén, & Larsson, 1997).
特性
IUPAC Name |
4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJBTVDQUGPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439391 | |
| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 5-Carboxy Desisopropyl Tolterodine | |
CAS RN |
214601-13-5 | |
| Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



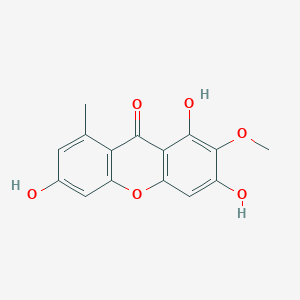
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
